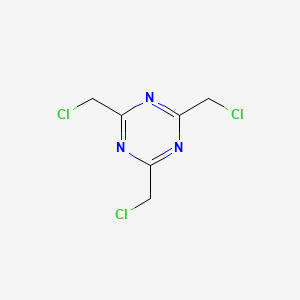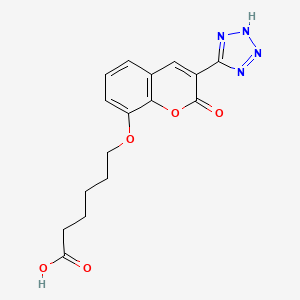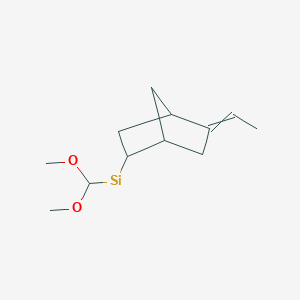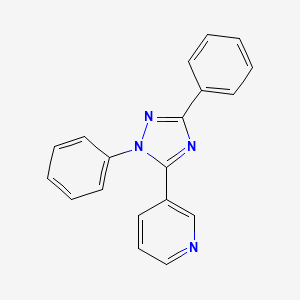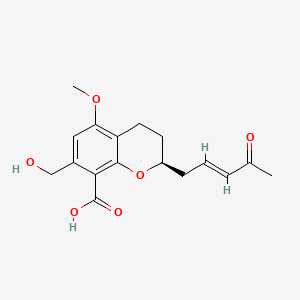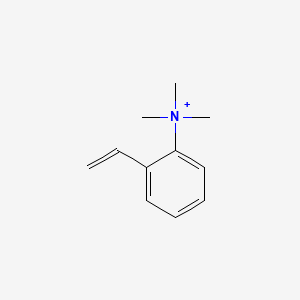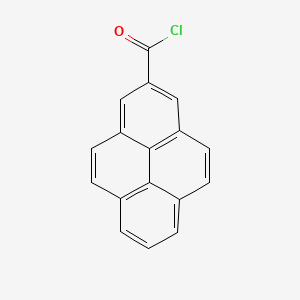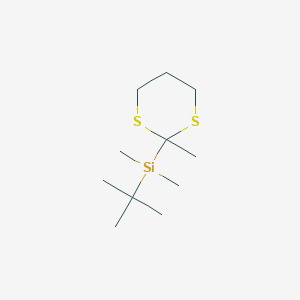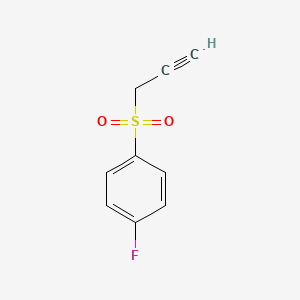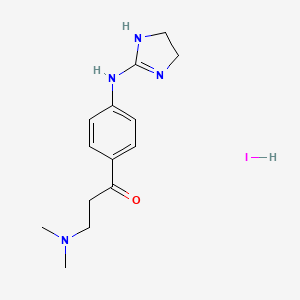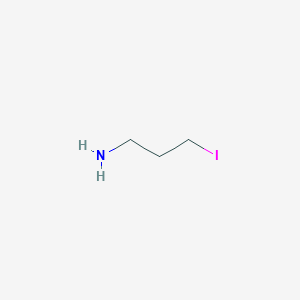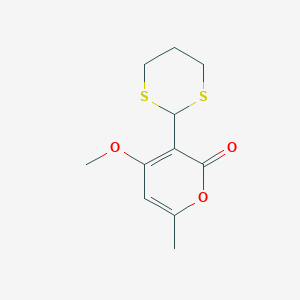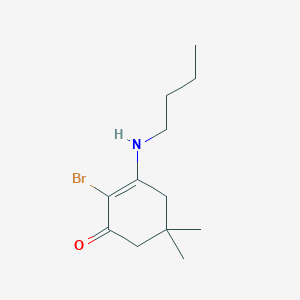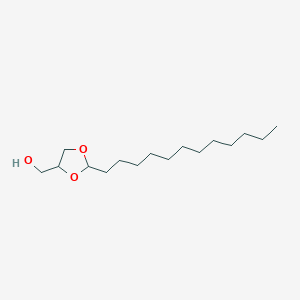
(2-Dodecyl-1,3-dioxolan-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Dodecyl-1,3-dioxolan-4-YL)methanol is an organic compound with the molecular formula C16H32O3 It is characterized by a dioxolane ring substituted with a dodecyl chain and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dodecyl-1,3-dioxolan-4-YL)methanol typically involves the reaction of dodecanal with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring, followed by the introduction of a methanol group. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Solvent-free or using solvents like toluene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Dodecyl-1,3-dioxolan-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve bases like sodium hydroxide or catalysts like palladium.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Dodecyl-1,3-dioxolan-4-YL)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Dodecyl-1,3-dioxolan-4-YL)methanol exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and methanol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Dodecyl-1,3-dioxolan-4-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Dodecyl-1,3-dioxolan-4-YL)propane: Contains a propane group, altering its physical and chemical properties.
Properties
CAS No. |
109777-76-6 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
(2-dodecyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-18-14-15(13-17)19-16/h15-17H,2-14H2,1H3 |
InChI Key |
YTJKUSPWKRGVDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1OCC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


